LEI-101 hydrochloride (3‐cyclopropyl‐1‐(4‐(6‐((1,1‐dioxidothiomorpholino)methyl)‐5‐fluoropyridin‐2‐yl)benzyl)imidazolidine‐2,4‐dione hydrochloride) is a novel, orally available, and peripherally restricted selective cannabinoid CB2 receptor agonist. [, ] It has emerged as a promising compound for scientific research, particularly in the context of inflammatory diseases and conditions associated with oxidative stress.
LEI-101 hydrochloride exerts its effects by selectively binding to and activating the cannabinoid CB2 receptor. [, ] This receptor is primarily found on immune cells and plays a crucial role in modulating inflammatory responses. By activating CB2 receptors, LEI-101 hydrochloride can suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, LEI-101 hydrochloride has been shown to attenuate oxidative/nitrative stress, further contributing to its therapeutic potential in various disease models. []
Research indicates that LEI-101 hydrochloride effectively prevents cisplatin-induced nephrotoxicity, a common side effect of the chemotherapeutic agent cisplatin. [, ] This protective effect is attributed to its ability to reduce oxidative stress and inflammation in the kidneys. []
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: